BENGHE Foundational & Exploratory

Check Availability & Pricing

In Silico Prediction of Robinetin's Drug-Like
Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Robinetin

Cat. No.: B1679494

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetin, a pentahydroxyflavone found in various medicinal plants, has garnered significant
interest for its diverse pharmacological activities, including antiviral, antioxidant, and anticancer
effects.[1][2][3][4] As with any potential therapeutic agent, a thorough evaluation of its drug-like
properties is crucial for further development. This technical guide provides an in-depth overview
of the in silico prediction of Robinetin's physicochemical characteristics, absorption,
distribution, metabolism, excretion, and toxicity (ADMET) profile, and its interaction with protein
targets through molecular docking. This document summarizes key predictive data from
computational studies and outlines the methodologies employed, offering a valuable resource
for researchers in the field of drug discovery and development.

Physicochemical Properties of Robinetin

The fundamental physicochemical properties of a compound are critical determinants of its
pharmacokinetic behavior. These properties for Robinetin, as sourced from computational
predictions and chemical databases, are summarized below.

Table 1: Predicted Physicochemical Properties of Robinetin
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Property Value Source
Molecular Formula C15H1007 PubChem[5]
Molecular Weight 302.23 g/mol PubChem[5]

3,7-dihydroxy-2-(3,4,5-

IUPAC Name trihydroxyphenyl)chromen-4- PubChem[5]
one
XLogP3 1.6 PubChem[5]
Hydrogen Bond Donors 5 PubChem|[5]
Hydrogen Bond Acceptors 7 PubChem[5]
Rotatable Bond Count 1 PubChem[5]
Topological Polar Surface Area 127 A2 PubChem[5]
Formal Charge 0 PubChem[5]

In Silico ADMET (Absorption, Distribution,
Metabolism, Excretion, Toxicity) Profile

Computational models are invaluable for the early assessment of a compound's ADMET
profile, helping to identify potential liabilities and guide further experimental work. The predicted
ADMET properties of Robinetin are detailed below.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

A comprehensive review of Robinetin utilized the Deep-PK Predictions analysis to
computationally estimate its ADMET properties.[1][2] The results suggest that while Robinetin
is likely to be absorbed in the human intestine, its oral bioavailability is predicted to be low.[6]

Table 2: Predicted ADME Properties of Robinetin
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Property

Prediction

Predictive Confidence

Absorption

Human Oral Bioavailability

(20%) Non-bioavailable Low
Human Oral Bioavailability

(50%) Bioavailable Low
Human Intestinal Absorption Absorbed High
P-glycoprotein Inhibitor Non-inhibitor High
P-glycoprotein Substrate Non-substrate Medium
Distribution

Blood-Brain Barrier

Permeability Non-permeable High
Metabolism

CYP1AZ2 Inhibitor Inhibitor Medium
CYP1A2 Substrate Substrate Low
CYP2C19 Inhibitor Non-inhibitor High
CYP2C19 Substrate Non-substrate High
CYP2C9 Inhibitor Inhibitor High
CYP2C9 Substrate Non-substrate High
CYP2D6 Inhibitor Non-inhibitor High
CYP2D6 Substrate Non-substrate High
CYP3A4 Inhibitor Inhibitor Medium
CYP3A4 Substrate Non-substrate High

Excretion

Half-life

< 3 hours
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Renal OCT2 Substrate Non-substrate Medium

Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]

Toxicity Profile

In silico toxicity predictions are essential for flagging potential safety concerns early in the drug
discovery pipeline.

Table 3: Predicted Toxicological Properties of Robinetin

Property Prediction Predictive Confidence
AMES Mutagenicity Mutagen Medium

Carcinogenicity Carcinogen Low

Hepatotoxicity (Human) Hepatotoxic Medium

hERG Inhibition Non-inhibitor High

Skin Sensitization (Human) Non-sensitizer Medium

Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one
molecule to a second when bound to each other to form a stable complex. This method is
widely used to predict the binding affinity and interaction patterns of a ligand with a protein
target.

Molecular Docking against SARS-CoV-2 Proteins

In silico molecular docking studies have been conducted to evaluate the antiviral potential of
Robinetin against SARS-CoV-2. These studies demonstrated favorable binding affinities for
the main protease (Mpro) and the spike glycoprotein, suggesting potential inhibitory activity
against viral replication and entry into host cells.[1]
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Table 4: Molecular Docking Results of Robinetin against SARS-CoV-2 Targets

Target Protein Binding Affinity (kcal/mol) Key Interactions

) Up to five hydrogen bonds and
Main Protease (Mpro) -8.3 ] )
multiple hydrophobic contacts

_ . Multiple hydrogen bonds and
Spike Glycoprotein -7.6 ]
hydrophobic contacts

Data sourced from a 2025 comprehensive review.[1]

Other Reported Molecular Docking Studies

Robinetin has also been investigated through molecular docking for its inhibitory potential
against other key protein targets implicated in various diseases.

¢ Cyclin-Dependent Kinase 1 (CDK1): Molecular docking studies have been performed to
assess Robinetin's inhibitory efficacy against CDK1, a key regulator of the cell cycle, which
is often dysregulated in cancer.[1]

e Aryl Hydrocarbon Receptor (AhR): The interaction of Robinetin with the Aryl Hydrocarbon
Receptor has been evaluated using molecular docking to explore its potential to modulate
the activity of this receptor.[7]

Methodologies for In Silico Predictions

The following sections detail the typical experimental protocols for the computational methods
cited in the prediction of Robinetin's drug-like properties.

ADMET Prediction Protocol using Web-Based Servers
(e.g., pkCSM, SwissADME)

In silico ADMET prediction is often carried out using online platforms that employ machine
learning models trained on large datasets of chemical structures and their corresponding
experimental data.

Experimental Protocol:
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e Ligand Preparation: The 2D or 3D structure of Robinetin is obtained, typically in SMILES or
SDF format.

e Input to Server: The chemical structure is submitted to the ADMET prediction server (e.g.,
pkCSM, SwissADME).

e Prediction Calculation: The server utilizes pre-built models based on graph-based
signatures, machine learning algorithms, or physicochemical property calculations to predict
various ADMET parameters.[8]

e Results Analysis: The output, usually a comprehensive table of predicted properties with
confidence scores, is analyzed to assess the drug-likeness of the compound.

Molecular Docking Protocol (e.g., using AutoDock)

Molecular docking simulations are performed to understand the binding mode and affinity of a
ligand to a protein target.

Experimental Protocol:

o Protein Preparation:

[e]

The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).

(¢]

Water molecules and co-crystallized ligands are typically removed.

[¢]

Polar hydrogen atoms are added, and non-polar hydrogens are merged.

o

Partial charges (e.g., Kollman charges) are assigned to the protein atoms.

e Ligand Preparation:

o The 3D structure of Robinetin is generated and optimized for its lowest energy
conformation.

o Rotatable bonds are defined, and partial charges are assigned.

e Grid Box Generation:
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o A 3D grid box is defined around the active site of the protein. The grid dimensions are set
to encompass the entire binding pocket.

o Grid parameter files are generated to pre-calculate the interaction energies for different
atom types.

e Docking Simulation:

o Adocking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to
explore different conformations and orientations of the ligand within the grid box.[9]

o Multiple docking runs are performed to ensure the reliability of the results.
e Results Analysis:

o The resulting docked poses are clustered based on their root-mean-square deviation
(RMSD).

o The pose with the lowest binding energy from the most populated cluster is typically
selected as the most probable binding mode.

o The binding energy (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic
interactions, etc.) between the ligand and the protein are analyzed.

Visualizations
In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico prediction of drug-like
properties.
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Caption: Workflow for in silico prediction of drug-like properties.

ADMET Prediction Logical Flow

This diagram outlines the logical flow of ADMET prediction.
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Caption: Logical flow of ADMET property prediction.

Molecular Docking Experimental Workflow

The diagram below details the steps involved in a molecular docking experiment.
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Caption: Experimental workflow for molecular docking.

Conclusion

The in silico prediction of Robinetin's drug-like properties provides valuable insights for its
future development as a therapeutic agent. The available data suggests that while Robinetin
possesses several favorable characteristics, its low predicted oral bioavailability and potential
for mutagenicity and carcinogenicity warrant further investigation through in vitro and in vivo
studies. The molecular docking results highlight its potential to interact with various protein
targets, supporting its diverse pharmacological activities. This technical guide serves as a
comprehensive resource for researchers, summarizing the current state of knowledge on the
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computationally predicted drug-like properties of Robinetin and outlining the methodologies to
conduct similar assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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